(2R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid
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Overview
Description
(2R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a tert-butoxycarbonyl (Boc) group, making it a valuable intermediate in peptide synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The process often includes the protection of amino and carboxyl groups using Fmoc and Boc protecting groups, respectively. The reaction conditions usually involve the use of organic solvents such as dichloromethane or dimethylformamide, and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove protecting groups or modify the structure.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Bases and nucleophiles: Including sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc and Boc groups play a crucial role in protecting reactive sites during chemical reactions, allowing for selective modifications. The compound’s structure enables it to participate in various biochemical pathways, influencing the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-amino-2-carboxylic acid: Lacks the Boc protecting group, making it less versatile in certain synthetic applications.
(2R,4R)-1-(((tert-Butoxycarbonyl)amino)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid: Contains additional Boc groups, which may complicate deprotection steps.
Uniqueness
The uniqueness of (2R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid lies in its dual protecting groups, which provide flexibility in synthetic routes and enhance its stability during reactions. This makes it a valuable tool in the synthesis of complex molecules and peptides.
Properties
Molecular Formula |
C25H27N2O6- |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-15-12-21(22(28)29)27(13-15)24(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/p-1/t15-,21-/m1/s1 |
InChI Key |
FJEXPICLVWOJSE-QVKFZJNVSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-] |
Origin of Product |
United States |
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